4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
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Overview
Description
4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-methyl group and a sulfonyl-ethyl linkage to a phenylpiperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Sulfonyl-Ethyl Linkage: The sulfonyl-ethyl linkage can be introduced by reacting the benzamide with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution of the sulfonyl-ethyl intermediate with 4-phenylpiperazine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound’s structural similarity to known pharmacophores makes it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is not fully understood, but it is believed to interact with specific molecular targets such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl-ethyl linkage may enhance the compound’s binding affinity and selectivity for these receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine: A simpler analog that lacks the benzamide and sulfonyl-ethyl groups.
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide: A compound similar to the target compound but without the 4-methyl group.
4-methyl-N-{2-[(4-phenylpiperazin-1-yl)ethyl}benzamide: A compound lacking the sulfonyl group.
Uniqueness
4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl-ethyl linkage and the 4-methyl group differentiates it from other similar compounds, potentially enhancing its binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17-7-9-18(10-8-17)20(24)21-11-16-27(25,26)23-14-12-22(13-15-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBIRXMSNFSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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